molecular formula C28H37ClO7 B021804 Icometasone enbutate CAS No. 103466-73-5

Icometasone enbutate

Cat. No. B021804
M. Wt: 521 g/mol
InChI Key: OVTRPNSKIPQZEC-NJLPOHDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Icometasone enbutate is a synthetic glucocorticoid and a derivative of dexamethasone. It is used as a topical treatment for inflammatory skin conditions such as eczema, psoriasis, and dermatitis. The purpose of

Mechanism Of Action

Icometasone enbutate exerts its anti-inflammatory effects by binding to glucocorticoid receptors in cells. This leads to the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory genes. Additionally, Icometasone enbutate has been shown to inhibit the migration of inflammatory cells to the site of inflammation.

Biochemical And Physiological Effects

Icometasone enbutate has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It also increases the production of anti-inflammatory cytokines such as interleukin-10. Additionally, Icometasone enbutate has been shown to reduce the infiltration of inflammatory cells into the skin.

Advantages And Limitations For Lab Experiments

One advantage of using Icometasone enbutate in lab experiments is its specificity for glucocorticoid receptors. This allows researchers to study the effects of glucocorticoid signaling in a controlled manner. However, one limitation of using Icometasone enbutate is its potential for off-target effects. This can lead to unintended consequences and make it difficult to interpret results.

Future Directions

There are several future directions for research on Icometasone enbutate. One area of interest is the development of new formulations for topical administration. This could improve the efficacy and safety of the drug. Another area of interest is the study of the long-term effects of Icometasone enbutate on skin health. This could provide insights into the mechanisms of skin aging and the development of skin diseases. Finally, there is a need for more research on the potential side effects of Icometasone enbutate and how to mitigate them. This could improve the safety and tolerability of the drug for patients.

Synthesis Methods

Icometasone enbutate is synthesized by the esterification of dexamethasone with enbutyl alcohol. The reaction is catalyzed by sulfuric acid and requires refluxing for several hours. The resulting product is purified by recrystallization from methanol.

Scientific Research Applications

Icometasone enbutate has been extensively studied for its anti-inflammatory properties. It has been shown to be effective in reducing inflammation in animal models of skin inflammation. In addition, Icometasone enbutate has been used in clinical trials to treat various skin conditions such as atopic dermatitis, psoriasis, and eczema.

properties

CAS RN

103466-73-5

Product Name

Icometasone enbutate

Molecular Formula

C28H37ClO7

Molecular Weight

521 g/mol

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate

InChI

InChI=1S/C28H37ClO7/c1-6-7-24(34)36-28(23(33)15-35-17(3)30)16(2)12-21-20-9-8-18-13-19(31)10-11-25(18,4)27(20,29)22(32)14-26(21,28)5/h10-11,13,16,20-22,32H,6-9,12,14-15H2,1-5H3/t16-,20+,21+,22+,25+,26+,27+,28+/m1/s1

InChI Key

OVTRPNSKIPQZEC-NJLPOHDGSA-N

Isomeric SMILES

CCCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)COC(=O)C

SMILES

CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)COC(=O)C

Canonical SMILES

CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)COC(=O)C

synonyms

9alpha-chloro-11beta,17alpha,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione, 17-butyrate, 21-acetate
CL09 enbutate
icometasone enbutate

Origin of Product

United States

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